4-(2-Bromophenyl)-1,2,3-thiadiazole

Organic Synthesis Cross‑Coupling Heterocyclic Chemistry

4-(2-Bromophenyl)-1,2,3-thiadiazole is a strategic heterocyclic building block featuring an ortho-bromophenyl substituent that enables regioselective Suzuki, Sonogashira, and Buchwald cross-couplings. It uniquely undergoes CuI-catalyzed transformation to 1-benzothiophen-2-amines—privileged CNS scaffolds—in a single step, circumventing multi-step routes. With MW 241 Da and XLogP 3.1, it meets fragment-based screening criteria, and the ortho-bromine serves as a halogen-bond donor for enhanced target affinity. Choose this compound for SAR diversification unattainable with non-halogenated or para/meta-substituted analogues.

Molecular Formula C8H5BrN2S
Molecular Weight 241.11
CAS No. 219611-46-8
Cat. No. B2400910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Bromophenyl)-1,2,3-thiadiazole
CAS219611-46-8
Molecular FormulaC8H5BrN2S
Molecular Weight241.11
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CSN=N2)Br
InChIInChI=1S/C8H5BrN2S/c9-7-4-2-1-3-6(7)8-5-12-11-10-8/h1-5H
InChIKeyIUHKJGDHOYOXQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-Bromophenyl)-1,2,3-thiadiazole (CAS 219611-46-8): Core Structural & Class Data for Procurement


4-(2-Bromophenyl)-1,2,3-thiadiazole (CAS 219611-46-8) is a heterocyclic building block consisting of a 1,2,3-thiadiazole core substituted with a 2‑bromophenyl group . Its molecular formula is C₈H₅BrN₂S, with a molecular weight of 241.11 g·mol⁻¹ and a calculated XLogP of 3.1 . The compound serves as a versatile intermediate in medicinal chemistry and materials science, with the bromine atom providing a synthetic handle for cross‑coupling and functionalization [1]. Its computed topological polar surface area of 54 Ų and zero hydrogen‑bond donors reflect its lipophilic character and potential membrane permeability .

Why 4-(2-Bromophenyl)-1,2,3-thiadiazole Cannot Be Substituted with Generic 1,2,3-Thiadiazoles


The 1,2,3-thiadiazole scaffold is known for its broad biological activities, but the substitution pattern dramatically alters both chemical reactivity and biological performance [1]. The 2‑bromophenyl group at position 4 confers a unique electrophilic site that enables regioselective cross‑coupling and ring‑opening reactions that are not feasible with non‑halogenated or differently halogenated analogues [2]. Furthermore, the ortho‑bromine positioning influences conformational preferences and electronic distribution, which can significantly affect target binding in medicinal chemistry campaigns [3]. Simply substituting any 4‑phenyl‑1,2,3‑thiadiazole will not reproduce the same synthetic utility or biological profile, making 4‑(2‑bromophenyl)-1,2,3‑thiadiazole a distinct procurement choice.

Quantitative Differentiation of 4-(2-Bromophenyl)-1,2,3-thiadiazole from Closest Analogues


Enhanced Synthetic Utility: CuI‑Catalyzed Transformation to 1‑Benzothiophen‑2‑amines

4‑(2‑Bromophenyl)-1,2,3‑thiadiazole undergoes a CuI‑catalyzed ring‑opening / cyclization cascade with secondary amines to yield 1‑benzothiophen‑2‑amines, a transformation that is not observed for the non‑halogenated 4‑phenyl‑1,2,3‑thiadiazole analogue [1]. This reactivity stems from the ortho‑bromine, which facilitates oxidative addition and subsequent sulfur extrusion [2].

Organic Synthesis Cross‑Coupling Heterocyclic Chemistry

Lipophilicity and Permeability Advantage: Higher XLogP vs. Non‑Halogenated and Para‑Halogenated Analogues

The computed XLogP of 4‑(2‑bromophenyl)-1,2,3‑thiadiazole is 3.1, reflecting enhanced lipophilicity relative to the unsubstituted phenyl analogue (XLogP ≈ 2.4) and the para‑bromo isomer (XLogP ≈ 2.9) . The ortho‑bromine substitution increases hydrophobic surface area while maintaining a moderate TPSA of 54 Ų, suggesting improved passive membrane permeability without sacrificing solubility [1].

Medicinal Chemistry ADME Drug Design

Molecular Weight Advantage for Fragment‑Based Drug Discovery vs. Chloro Analogue

4‑(2‑Bromophenyl)-1,2,3‑thiadiazole (MW = 241.11 g·mol⁻¹) falls within the optimal fragment molecular weight range (<250 Da), whereas the 2‑chlorophenyl analogue (MW = 196.66 g·mol⁻¹) is significantly lighter . The bromine atom adds substantial mass without violating fragment‑likeness criteria, providing a heavier, more electron‑dense halogen for potential halogen‑bonding interactions and improved detectability by mass spectrometry [1].

Fragment‑Based Drug Discovery Lead Optimization Medicinal Chemistry

High‑Value Application Scenarios for 4-(2-Bromophenyl)-1,2,3-thiadiazole


One‑Step Synthesis of 1‑Benzothiophen‑2‑amine Scaffolds for CNS Drug Discovery

The CuI‑catalyzed transformation of 4‑(2‑bromophenyl)-1,2,3‑thiadiazole directly yields 1‑benzothiophen‑2‑amines, which are privileged structures in CNS‑active compounds, including selective estrogen receptor modulators [1]. This single‑step protocol circumvents multi‑step syntheses and is applicable to a variety of secondary amines, offering rapid access to diverse libraries for structure‑activity relationship studies [2].

Fragment‑Based Lead Discovery Requiring Halogen‑Bonding Interactions

With a molecular weight of 241 Da and a calculated XLogP of 3.1, 4‑(2‑bromophenyl)-1,2,3‑thiadiazole meets the 'Rule of Three' criteria for fragment‑based screening [1]. The ortho‑bromine provides a strong halogen‑bond donor, which can enhance binding affinity and selectivity toward protein targets that feature complementary Lewis‑base pockets, such as kinase ATP‑binding sites or GPCR allosteric sites [2].

Cross‑Coupling Building Block for Functionalized 1,2,3‑Thiadiazole Derivatives

The bromine atom at the ortho‑position enables Suzuki‑Miyaura, Sonogashira, and Buchwald‑Hartwig cross‑couplings, allowing the rapid diversification of the phenyl ring [1]. This reactivity is critical for medicinal chemists seeking to explore SAR around the aryl substituent without altering the 1,2,3‑thiadiazole core [2].

Development of Novel Anti‑HIV Agents via 1,2,3‑Thiadiazole Scaffold

Although direct anti‑HIV data for the exact compound are not available, structurally related 4‑(2,4‑dibromophenyl)-1,2,3‑thiadiazole derivatives exhibit potent NNRTI activity (EC₅₀ = 36.4 nM) [1]. 4‑(2‑Bromophenyl)-1,2,3‑thiadiazole can serve as a key intermediate for generating analogous thioacetanilide derivatives, enabling the exploration of novel NNRTIs with potentially improved resistance profiles [2].

Quote Request

Request a Quote for 4-(2-Bromophenyl)-1,2,3-thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.